6-Ethoxy-2-methyl-3-nitropyridine
Overview
Description
6-Ethoxy-2-methyl-3-nitropyridine is an organic compound belonging to the nitropyridine family It is characterized by the presence of an ethoxy group at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-methyl-3-nitropyridine typically involves the nitration of 2-methyl-6-ethoxypyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position. The reaction conditions must be carefully controlled to avoid over-nitration and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted pyridines.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Ethoxy-2-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 6-Ethoxy-2-carboxy-3-nitropyridine.
Scientific Research Applications
6-Ethoxy-2-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-methyl-3-nitropyridine depends on its chemical structure and the specific reactions it undergoes. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The ethoxy and methyl groups can also affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitropyridine: Lacks the ethoxy group at the 6-position.
6-Ethoxy-3-nitropyridine: Lacks the methyl group at the 2-position.
2-Methyl-6-ethoxypyridine: Lacks the nitro group at the 3-position.
Uniqueness
6-Ethoxy-2-methyl-3-nitropyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the ethoxy group at the 6-position, the methyl group at the 2-position, and the nitro group at the 3-position imparts distinct chemical properties and reactivity to the compound. This unique substitution pattern allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
6-ethoxy-2-methyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8-5-4-7(10(11)12)6(2)9-8/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZWZIHXRYOWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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